molecular formula H4N2O8Pd B1450876 Palladium(II) nitrate dihydrate CAS No. 32916-07-7

Palladium(II) nitrate dihydrate

Cat. No. B1450876
CAS RN: 32916-07-7
M. Wt: 266.5 g/mol
InChI Key: JUBNUQXDQDMSKL-UHFFFAOYSA-N
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Patent
US07338917B2

Procedure details

The following treatment was respectively performed with the composite oxides of the Manufacturing Examples 1 to 5. That is, a predetermined amount of a palladium nitrate-dihydrate was dissolved in ion-exchanged water, whereby a palladium nitrate solution was obtained. The palladium nitrate solution and a predetermined amount of composite oxides (KNbO3, NaNbO3, KTaO3, Al2O3 and LiNbO3) powder were put in an eggplant-shaped flask, and while the flask was evacuated by a rotary evaporator, a mixture of the solution and the powder was evaporated and solidified in a hot bath at 60° C. After heating up to 250° C. at a rate of 2.5° C./min in a muffle kiln, the temperature of the mixture was further raised to 750° C. at a rate of 5° C./min, and the mixture was held at 750° C. for 3 hours. As a result, catalyst powders of Manufacturing Example 1 to 5 in which PdO is impregnated and supported on the above-mentioned composite oxides or oxide were obtained.
[Compound]
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[N+:3]([O-:6])([O-:5])=[O:4].[Pd+2:7].[N+:8]([O-:11])([O-:10])=[O:9]>O>[N+:3]([O-:6])([O-:5])=[O:4].[Pd+2:7].[N+:8]([O-:11])([O-:10])=[O:9] |f:0.1.2.3.4,6.7.8|

Inputs

Step One
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[N+](=O)([O-])[O-].[Pd+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Pd+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.